Biotin-EDA

Bioconjugation Spacer arm design Avidin-biotin binding

Biotin-EDA (CAS 111790-37-5) features a short ethylenediamine spacer arm that optimally positions biotin for avidin binding (9 Å pocket depth), minimizing steric hindrance versus PEG or LC linkers. Its terminal primary amine enables stable amide bond formation with carboxyl groups via EDC/NHS chemistry, providing an orthogonal biotinylation strategy for proteins, antibodies, and nucleic acids. With balanced aqueous/organic solubility and a compact molecular footprint, Biotin-EDA delivers superior conjugation efficiency and reproducibility for affinity purification, immunoassays, and PROTAC synthesis. Choose Biotin-EDA for defined, short-distance biotin labeling where alternative linkers introduce unwanted flexibility or aggregation.

Molecular Formula C12H22N4O2S
Molecular Weight 286.40 g/mol
CAS No. 111790-37-5
Cat. No. B018143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-EDA
CAS111790-37-5
Synonyms(3aS,4S,6aR)-N-(2-Aminoethyl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide;  [3aS-(3aα,4β,6aα)]-N-(2-Aminoethyl)hexahydro-2-oxo-_x000B_1H-thieno[3,4-d]imidazole-4-pentanamide; 
Molecular FormulaC12H22N4O2S
Molecular Weight286.40 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCN)NC(=O)N2
InChIInChI=1S/C12H22N4O2S/c13-5-6-14-10(17)4-2-1-3-9-11-8(7-19-9)15-12(18)16-11/h8-9,11H,1-7,13H2,(H,14,17)(H2,15,16,18)/t8-,9-,11-/m0/s1
InChIKeyBNCJEZWKLUBUBB-QXEWZRGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Biotin-EDA (CAS 111790-37-5): Biotin-Ethylenediamine Conjugate for Bioconjugation and PROTAC Linker Applications


Biotin-EDA (CAS 111790-37-5), also known as N-(2-Aminoethyl)biotinamide or biotin ethylenediamine, is a biotin derivative consisting of a biotin moiety conjugated via an ethylenediamine (EDA) spacer arm to a terminal primary amine group . This compound belongs to the class of amine-reactive biotinylation reagents and alkyl chain-based PROTAC linkers, with a molecular formula of C12H22N4O2S and a molecular weight of 286.39 g/mol [1]. The terminal primary amine enables covalent conjugation to carboxyl groups, NHS esters, and other electrophilic moieties via standard coupling chemistry such as EDC/NHS activation . The ethylenediamine spacer provides a defined short-distance separation between the biotin group and the conjugated molecule, which influences steric accessibility during avidin/streptavidin binding .

Why Biotin-EDA (111790-37-5) Cannot Be Freely Substituted with Other Biotin Linkers: The Functional Consequences of Spacer Arm Chemistry


Biotin derivatives are not interchangeable due to critical differences in spacer arm chemistry and length that directly affect avidin/streptavidin binding efficiency, aqueous solubility, and conjugation performance . The biotin-binding pocket of avidin resides approximately 9 Å below the protein surface, meaning that spacer arms shorter than this threshold introduce steric hindrance that reduces binding affinity [1]. Biotin-EDA provides a short, flexible alkyl spacer that positions biotin for efficient binding while maintaining a compact molecular footprint [2]. In contrast, PEG-based biotin linkers offer dramatically enhanced hydrophilicity that can transfer to conjugated biomolecules and reduce aggregation, while longer LC (6-aminohexanoic acid) spacers extend reach but alter solubility profiles . Selecting the wrong biotin derivative for a given application can result in failed labeling, reduced assay sensitivity, protein precipitation, or irreproducible bioconjugation efficiency. The following quantitative evidence provides a systematic basis for distinguishing Biotin-EDA from its closest functional alternatives.

Biotin-EDA (111790-37-5): Quantitative Differentiation Evidence Versus Alternative Biotin Linkers


Spacer Arm Length: Biotin-EDA Alkyl Chain Versus PEG-Based Linkers

Biotin-EDA incorporates an ethylenediamine spacer arm consisting of a flexible two-carbon chain that provides a defined separation between the biotin moiety and the conjugated molecule. In contrast, PEG-based biotin linkers (e.g., Biotin-PEGn-amine derivatives) incorporate repeating ethylene oxide units that dramatically extend the spacer length and alter physicochemical properties . The biotin-binding site of avidin resides 9 Å below the protein surface, and spacer arms shorter than this threshold introduce steric hindrance that impairs binding efficiency. The EDA spacer positions biotin at a distance sufficient to minimize this hindrance while maintaining a compact molecular footprint, whereas PEG spacers extend the reach considerably further but may introduce conformational flexibility that is either advantageous or detrimental depending on the assay context .

Bioconjugation Spacer arm design Avidin-biotin binding

Avidin Binding Accessibility: Short Alkyl Spacer Versus Extended LC Spacer Comparison

The biotin-binding site of avidin is located approximately 9 Å below the protein surface. Biotin derivatives with spacer arms shorter than this threshold exhibit reduced binding affinity due to steric hindrance between the conjugated biomolecule and the avidin surface [1]. Biotin-EDA, with its ethylenediamine spacer, provides a defined short-distance separation. For comparison, biotin derivatives containing the 'X' spacer (6-aminohexanoic acid, also designated 'LC') extend the spacer arm length substantially to overcome this steric barrier. The extended LC spacer improves accessibility to the deep biotin-binding pocket and increases detection sensitivity when using avidin or streptavidin conjugates . Biotin-EDA occupies an intermediate position in the spacer length spectrum—longer than biotin with no spacer, but shorter than LC-extended derivatives.

Avidin-biotin affinity Steric hindrance Assay sensitivity

Functional Group Reactivity: Primary Amine in Biotin-EDA Versus NHS Ester in Activated Biotin Derivatives

Biotin-EDA contains a terminal primary amine (-NH2) group that reacts with carboxyl groups, NHS esters, aldehydes, and isothiocyanates to form stable amide or thiourea bonds . This contrasts with NHS-activated biotin derivatives (e.g., Biotin-NHS, Biotin-LC-NHS, Biotin-PEGn-NHS) that contain an N-hydroxysuccinimidyl ester reactive toward primary amines on target biomolecules . The amine functionality of Biotin-EDA makes it suitable for conjugation to carboxyl-containing molecules using EDC/NHS activation chemistry, whereas NHS-biotin reagents are directly reactive toward amine-containing targets such as lysine residues on proteins. The chemical stability profile further differentiates Biotin-EDA: the amine group is sensitive to acids and oxidizing agents, requiring storage under dry, light-protected conditions at -20°C to maintain reactivity .

Bioconjugation chemistry Amine reactivity Coupling strategy

Physicochemical Properties: Calculated LogP and Solubility Profile of Biotin-EDA

Biotin-EDA exhibits a calculated XLogP3 value of -0.9, indicating moderate hydrophilicity with balanced aqueous and organic solubility [1]. The compound is soluble in water, DMF, and DMSO, with DMSO solubility quantified at 50 mg/mL (174.59 mM) . This solubility profile enables compatibility with a range of reaction conditions, from aqueous buffers for biomolecule conjugation to organic solvents for small-molecule synthesis. For comparison, PEG-containing biotin derivatives (e.g., Biotin-PEGn-NHS) exhibit enhanced water solubility transferred through the hydrophilic PEG spacer, making them preferable for applications requiring minimal organic co-solvent exposure or where aqueous solubility of the final conjugate is critical . Biotin-EDA provides an intermediate solubility profile—more hydrophilic than unmodified biotin but less hydrophilic than PEG-extended derivatives.

Solubility Hydrophobicity Formulation compatibility

PROTAC Linker Application: Alkyl Chain Scaffold Versus Alternative Linker Chemistries

Biotin-EDA is classified as an alkyl chain-based PROTAC (PROteolysis TArgeting Chimera) linker that can be utilized in the synthesis of heterobifunctional protein degraders . PROTACs consist of two ligands—one targeting an E3 ubiquitin ligase and one targeting a protein of interest—connected by a linker that critically influences ternary complex formation and degradation efficiency . The alkyl chain scaffold of Biotin-EDA provides a defined, flexible spacer with specific length characteristics that differ from PEG-based PROTAC linkers (which offer extended reach and enhanced solubility) and rigid aromatic linkers (which provide conformational constraint). The molecular properties of Biotin-EDA—including rotatable bond count (7 bonds) and hydrogen bond donor/acceptor counts (4 each)—contribute to its performance as a linker scaffold in PROTAC design [1].

PROTAC Targeted protein degradation Linker design

Biotin-EDA (111790-37-5): Evidence-Backed Application Scenarios for Research and Industrial Procurement


Conjugation to Carboxyl-Containing Biomolecules via Amine Chemistry

Biotin-EDA is optimally suited for biotinylating proteins, antibodies, peptides, and nucleic acids that contain accessible carboxyl groups, using standard EDC/NHS activation chemistry. The terminal primary amine reacts with activated carboxyls to form stable, irreversible amide bonds . This application leverages Biotin-EDA's amine reactivity (Evidence Item 3) and balanced solubility profile (Evidence Item 4), making it distinct from NHS-biotin reagents that target amine-containing substrates. For proteins lacking sufficient surface lysines for NHS-biotin conjugation or for carboxyl-modified oligonucleotides, Biotin-EDA provides an orthogonal biotinylation strategy.

Intermediate Spacer Arm Requirement for Avidin/Streptavidin Binding Assays

Biotin-EDA is indicated when a defined, short spacer arm is required to minimize steric hindrance during avidin/streptavidin binding without introducing the extended reach and conformational flexibility of PEG or LC linkers. The ethylenediamine spacer positions biotin at a distance sufficient to access the 9 Å-deep avidin binding pocket while maintaining a compact conjugate structure [1]. This intermediate spacer length (Evidence Item 2) makes Biotin-EDA suitable for applications such as immunoassays, Western blot detection, and affinity purification where spacer arm length must be balanced against other assay parameters.

PROTAC Synthesis Requiring Alkyl Chain Linker Scaffold

Biotin-EDA serves as an alkyl chain-based PROTAC linker for synthesizing heterobifunctional protein degraders . Its defined molecular properties—including 7 rotatable bonds, molecular weight of 286.39 g/mol, and topological polar surface area of 122 Ų (Evidence Item 5)—provide a specific linker geometry and flexibility profile that differs from PEG-based or rigid aromatic alternatives. This scaffold is appropriate when designing PROTACs where shorter linker length or reduced linker hydrophilicity is predicted to optimize ternary complex formation and target protein degradation efficiency.

Surface Functionalization and Material Biotinylation

Biotin-EDA is employed for biotinylating carboxyl-functionalized surfaces, nanoparticles, and chromatographic resins. The amine group enables covalent attachment to carboxylated solid supports via amide bond formation, creating biotinylated surfaces for subsequent avidin/streptavidin-mediated capture or detection . The compound's balanced solubility in both aqueous and organic solvents (Evidence Item 4) facilitates compatibility with diverse surface chemistry protocols, while the short EDA spacer (Evidence Items 1-2) minimizes the distance between the surface and bound avidin, which may be advantageous for certain biosensor or proximity-dependent assay configurations.

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